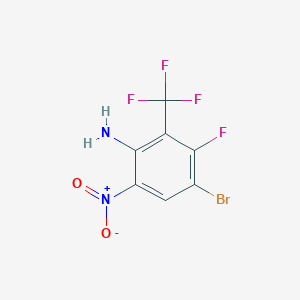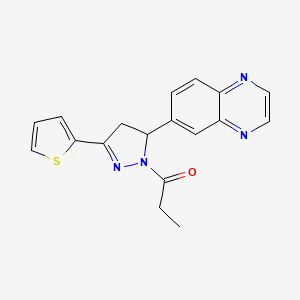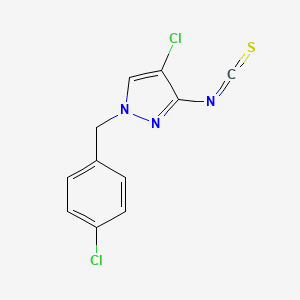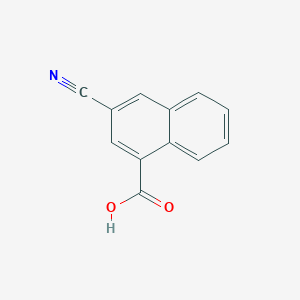
4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 1820687-67-9 . It has a molecular weight of 303.01 . The compound is typically stored at ambient temperature and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrF4N2O2/c8-2-1-3 (14 (15)16)6 (13)4 (5 (2)9)7 (10,11)12/h1H,13H2 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, fluorine, nitro group, and trifluoromethyl group on the benzene ring.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Vibrational Analysis and Material Applications
- 4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline, alongside similar compounds, has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research is significant for understanding the electronic structure and properties of these molecules, which can contribute to the development of Non-Linear Optical (NLO) materials (Revathi et al., 2017).
Spectroscopic Investigation and Electronic Properties
- Extensive studies on the vibrational, structural, thermodynamic, and electronic characteristics of compounds similar to this compound have been conducted. These studies, which include ab initio and Density Functional Theory (DFT) methods, are crucial in understanding the influence of various substituent groups on the molecular and electronic properties of such molecules (Saravanan et al., 2014).
Chemical Synthesis and Molecular Modification
- Research has explored the synthesis of isatin derivatives, including compounds with structural similarities to this compound. This synthesis is significant for developing novel compounds with potential pharmaceutical applications (Zhenmin, 2008).
- Another study focused on developing a new synthetic method for aniline oligomers, which are closely related to this compound. This method is crucial for the production of various aniline-based polymers with potential applications in materials science (Kulszewicz-Bajer et al., 2004).
Catalysis and Hydrogenation Processes
- A study on the catalytic hydrogenation of nitroarenes highlights the importance of compounds like this compound in producing anilines, which are key intermediates in manufacturing various chemicals. The research emphasizes the development of highly selective and efficient catalysts (Wei et al., 2014).
Optical and Photophysical Properties
- Studies on branched fluorene-based chromophores related to this compound have been conducted to investigate their optical properties. This research is critical for the development of materials with high two-photon absorption, useful in various optical applications (Yao & Belfield, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H302+H312+H332;H315;H319;H335, which indicate that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4N2O2/c8-2-1-3(14(15)16)6(13)4(5(2)9)7(10,11)12/h1H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAKCIFWVCDGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(F)(F)F)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2706692.png)
![(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide](/img/structure/B2706693.png)
![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2706694.png)


![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2706701.png)
![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706703.png)

![N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2706706.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2706708.png)
